ETHYL 5-ETHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-ETHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with an ethyl ester group and an amino group linked to a 3,4,5-trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the intermediate Schiff base, followed by cyclization with thiophene-2-carboxylic acid ethyl ester under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, such as the inhibition of tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for its antiviral and anticancer properties.
Combretastatin: A potent microtubule-targeting agent with a similar structural motif.
Uniqueness
ETHYL 5-ETHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of the thiophene ring and the trimethoxyphenyl moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H23NO6S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl 5-ethyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H23NO6S/c1-6-12-10-13(19(22)26-7-2)18(27-12)20-17(21)11-8-14(23-3)16(25-5)15(9-11)24-4/h8-10H,6-7H2,1-5H3,(H,20,21) |
InChI Key |
NJAUWUHPIUZCDO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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